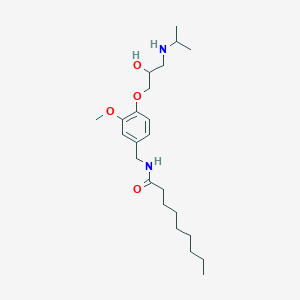

Capsinolol

Description

Contextualization within Beta-Adrenoceptor Antagonist Research

Beta-adrenoceptor antagonists, commonly known as beta-blockers, represent a significant class of drugs used in the management of various cardiovascular conditions, including hypertension, ischemic heart disease, and heart failure nih.gov. These agents primarily exert their effects by blocking the action of endogenous catecholamines, such as adrenaline and noradrenaline, at beta-adrenoceptors in the heart and other tissues, leading to a reduction in heart rate and contractile force nih.gov. Research in this field continuously seeks compounds with improved selectivity, efficacy, and potentially novel mechanisms of action to address the diverse needs of patients and minimize side effects nih.gov. Capsinolol emerged within this research landscape, presenting a departure from the typical structural motifs of many established beta-blockers while retaining beta-adrenoceptor blocking activity nih.gov.

Origins and Conceptual Framework as a Nonivamide (B1679840) Derivative

This compound is structurally derived from nonivamide (also known as pelargonic acid vanillylamide), a synthetic analogue of capsaicin (B1668287) wikipedia.orgthegoodscentscompany.comjustia.com. Capsaicin, the pungent component of chili peppers, is known for its interactions with transient receptor potential vanilloid 1 (TRPV1) channels and its effects on sensory neurons, including the release of neuropeptides like calcitonin gene-related peptide (CGRP) justia.comctdbase.org. The conceptual framework behind the development of this compound appears to stem from exploring the pharmacological potential of capsaicinoid-related structures beyond their traditional roles, particularly in modulating cardiovascular function acs.orgkmu.edu.tw. By modifying the nonivamide structure, researchers aimed to create a compound that might retain some beneficial effects associated with capsaicinoids, such as CGRP release, while also possessing the desirable beta-adrenoceptor blocking properties of conventional beta-blockers nih.govacs.org. This approach represents an interesting intersection of research into vanilloid compounds and adrenergic receptor pharmacology.

Historical Development and Initial Mechanistic Hypotheses

Content Inclusions: Detailed Research Findings

Research findings on this compound have primarily focused on characterizing its effects on beta-adrenoceptors and its interaction with sensory neuron pathways, particularly concerning CGRP release.

Studies have demonstrated that this compound acts as a non-selective beta-adrenoceptor antagonist, meaning it can block both beta-1 and beta-2 adrenoceptors nih.govnih.gov. In isolated tissue experiments, this compound was shown to antagonize the positive chronotropic (heart rate increasing) and inotropic (contractile force increasing) effects induced by isoprenaline, a beta-adrenoceptor agonist nih.gov. This antagonism was concentration-dependent and appeared competitive, suggesting a direct interaction with the beta-adrenoceptor binding site nih.gov.

A key finding distinguishing this compound is its ability to release CGRP from cardiac sensory neurons nih.govacs.org. This effect is considered capsaicin-like but occurs through a mechanism that appears unrelated to traditional intrinsic sympathomimetic activity seen with some beta-blockers nih.gov. The release of CGRP is hypothesized to contribute to this compound's cardiotonic properties and may involve the activation of CGRP receptors on cardiac muscle nih.gov.

Further research has explored the structure-activity relationships (SAR) of this compound and related derivatives to understand which structural features are crucial for its dual beta-blocking and CGRP-releasing activities collaborativedrug.comnih.govsysrevpharm.orgfiveable.memdpi.com. These studies aim to optimize the desired pharmacological properties and potentially separate them to develop compounds with more specific effects.

| Activity | Observation in Research Findings |

| Beta-adrenoceptor blockade | Yes (non-selective) |

| Alpha-adrenoceptor blockade | No |

| Positive chronotropic effect antagonism | Yes (isoprenaline-induced) |

| Positive inotropic effect antagonism | Yes (isoprenaline-induced) |

| Tracheal relaxation antagonism | Yes (isoprenaline-induced) |

| CGRP release (cardiac) | Yes |

Properties

Molecular Formula |

C23H40N2O4 |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxyphenyl]methyl]nonanamide |

InChI |

InChI=1S/C23H40N2O4/c1-5-6-7-8-9-10-11-23(27)25-15-19-12-13-21(22(14-19)28-4)29-17-20(26)16-24-18(2)3/h12-14,18,20,24,26H,5-11,15-17H2,1-4H3,(H,25,27) |

InChI Key |

REOKPCLNKKXKDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCC(CNC(C)C)O)OC |

Synonyms |

capsinolol N-(4-(2-hydroxy-(3-isopropylamino)propoxy)-3-methoxybenzyl)nonanamide |

Origin of Product |

United States |

Synthetic Chemistry and Structural Derivatization of Capsinolol

Established Synthetic Pathways for Capsinolol

The synthesis of this compound, chemically known as N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxyphenyl]methyl]nonanamide, is rooted in the established methodologies for the preparation of β-adrenergic blocking agents and the derivatization of capsaicinoids. The core strategy involves the introduction of the 2-hydroxy-3-(isopropylamino)propoxy group onto a vanillylamide precursor.

Key Precursors and Reaction Schemes

The most logical and widely employed approach for the synthesis of aryloxypropanolamine-based β-blockers, and by extension this compound, involves a two-step sequence starting from a phenolic precursor. In the case of this compound, the key precursor is Nonivamide (B1679840) , also known as pelargonic acid vanillylamide (PAVA). Nonivamide provides the essential N-(4-hydroxy-3-methoxybenzyl)nonanamide backbone.

The general synthetic scheme proceeds as follows:

Epoxidation of the Phenolic Precursor: The synthesis initiates with the reaction of the phenolic hydroxyl group of Nonivamide with an epoxide-forming reagent, most commonly epichlorohydrin , in the presence of a base. This reaction forms a glycidyl ether intermediate.

Epoxide Ring Opening: The subsequent step involves the nucleophilic attack of an amine on the epoxide ring of the glycidyl ether intermediate. For the synthesis of this compound, isopropylamine is used to open the epoxide ring, yielding the final aryloxypropanolamine structure.

A representative reaction scheme is depicted below:

Table 1: Key Precursors in this compound Synthesis

| Precursor | Chemical Name | Role in Synthesis |

| Nonivamide | N-(4-hydroxy-3-methoxybenzyl)nonanamide | Provides the capsaicinoid backbone with a free phenolic hydroxyl group. |

| Epichlorohydrin | 1-chloro-2,3-epoxypropane | Reacts with the phenol to form the glycidyl ether intermediate. |

| Isopropylamine | Propan-2-amine | Opens the epoxide ring to introduce the N-isopropylamino group. |

Optimization of Synthetic Yield and Purity

The efficiency of this compound synthesis is contingent upon the optimization of several reaction parameters to maximize yield and ensure high purity. Key areas of focus for optimization include:

Base Selection: The choice of base in the initial epoxidation step is critical. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The strength and solubility of the base can significantly influence the reaction rate and the formation of byproducts.

Solvent System: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature, thereby influencing the reaction kinetics. Solvents such as acetone, dimethylformamide (DMF), and various alcohols are often employed.

Reaction Temperature and Time: Careful control of the temperature is necessary to balance the rate of reaction with the potential for side reactions. Similarly, the reaction time must be sufficient for completion without leading to the degradation of the product.

Purification Techniques: The purification of the final product is crucial to remove unreacted starting materials, reagents, and any byproducts. Common purification methods for aryloxypropanolamines include column chromatography on silica gel and recrystallization. For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity.

Recent advancements in synthetic methodologies, such as the use of amine-functionalized graphene oxide (NGO) membrane reactors, have shown promise for the ultrafast and continuous-flow synthesis of β-blockers with near-quantitative conversion and selectivity, offering potential avenues for optimizing the production of this compound. europeanpharmaceuticalreview.combioengineer.org

Exploration of this compound Analogues and Derivatives

The structural framework of this compound offers multiple points for modification, enabling the systematic exploration of its structure-activity relationship (SAR) and the development of novel congeners with potentially enhanced or altered pharmacological profiles.

Design Principles for Novel this compound Congeners

The design of new this compound analogues is guided by established principles from both the capsaicinoid and β-blocker fields. The primary goal is to understand how structural modifications influence the compound's interaction with its biological targets. Key design strategies include:

Isosteric and Bioisosteric Replacements: Replacing specific functional groups with others that have similar steric and electronic properties to probe their importance for activity.

Homologation: Systematically increasing or decreasing the length of alkyl chains, such as the nonanamide side chain, to assess the impact of lipophilicity on activity.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into specific conformations, which can provide insights into the bioactive conformation.

Scaffold Hopping: Replacing the vanillylamide core with other aromatic or heterocyclic systems while retaining the key pharmacophoric elements.

Targeted Chemical Modifications for Modulated Activity

Chemical modifications of the this compound structure can be targeted to three main regions: the aryloxypropanolamine side chain, the vanillylamide core, and the acyl chain.

Table 2: Potential Sites for Chemical Modification in this compound

| Region | Potential Modifications | Desired Outcome |

| Aryloxypropanolamine Side Chain | Variation of the N-alkyl substituent (e.g., tert-butyl, other branched or cyclic groups). | Modulate β-adrenergic receptor selectivity and potency. |

| Introduction of substituents on the propanolamine backbone. | Alter pharmacokinetic properties. | |

| Vanillylamide Core | Modification or replacement of the methoxy group on the aromatic ring. | Investigate the role of the methoxy group in receptor binding. |

| Alteration of the substitution pattern on the aromatic ring. | Explore alternative binding modes. | |

| Acyl Chain | Variation of the chain length and degree of saturation of the nonanamide moiety. | Modulate interaction with capsaicinoid receptors and alter lipophilicity. |

| Introduction of aromatic or heterocyclic groups in place of the alkyl chain. | Explore novel interactions with the binding site. |

Studies on other capsaicin (B1668287) analogues have demonstrated that even minor modifications to the acyl chain can significantly enhance cytotoxicity and selectivity. google.compatsnap.com Similarly, the N-substituent on the amino group of the aryloxypropanolamine moiety is a critical determinant of β-blocker activity and selectivity.

Advanced Synthetic Methodologies for this compound Library Generation

To efficiently explore the vast chemical space around the this compound scaffold, advanced synthetic methodologies are employed to generate libraries of related compounds.

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of compounds in a systematic manner. By using a "mix and split" or parallel synthesis strategy, diverse building blocks can be incorporated at the various modification sites of the this compound structure. This enables the high-throughput screening of a large library to identify lead compounds with desired activities.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for automation. This methodology is well-suited for the rapid optimization of reaction conditions and the production of a library of analogues in a time-efficient manner. The development of novel reactor technologies, such as the aforementioned NGO membrane reactors, further enhances the potential of flow chemistry in this area. europeanpharmaceuticalreview.combioengineer.org

The generation and screening of such libraries, coupled with computational modeling and in silico docking studies, are powerful tools in the rational design of the next generation of this compound-based compounds with tailored pharmacological profiles.

Molecular and Cellular Pharmacology of Capsinolol

Beta-Adrenoceptor Interaction and Antagonism

Capsinolol's interaction with the beta-adrenergic system is characterized by its direct antagonism of beta-adrenoceptors. nih.gov Research conducted on isolated guinea-pig tissues demonstrated that this compound, in concentrations ranging from 10⁻⁸ to 10⁻⁶ M, effectively antagonized the effects induced by the non-selective beta-agonist (-)-isoprenaline. nih.gov Specifically, it inhibited the positive chronotropic (heart rate) and inotropic (contractility) effects in the atria, as well as the relaxation responses in the trachea, in a manner dependent on its concentration. nih.gov

The antagonistic properties of this compound have been profiled through functional studies. While specific on-off rate kinetics have not been detailed, its affinity and competitive nature are established by its concentration-dependent inhibition of agonist-induced effects. nih.gov The effective concentration range for beta-blockade (10⁻⁸ to 10⁻⁶ M) indicates a high affinity for beta-adrenoceptors. nih.gov Further in vivo studies in rats showed that this compound inhibited tachycardia induced by (-)-isoprenaline, confirming its beta-blocking activity in a systemic setting. nih.gov

This compound functions as a competitive antagonist at beta-adrenoceptors. nih.gov This mechanism was identified by observing a parallel shift to the right in the concentration-response curve of (-)-isoprenaline in the presence of this compound. nih.gov In competitive antagonism, the antagonist molecule (this compound) reversibly binds to the same active site on the beta-adrenoceptor as endogenous agonist ligands, such as epinephrine (B1671497) and norepinephrine (B1679862). This binding event does not activate the receptor but physically prevents the endogenous agonists from binding and initiating the downstream signaling cascade. The blockade is surmountable, meaning that increasing the concentration of the agonist can overcome the inhibitory effect of the antagonist.

Investigations into this compound's effects on different tissue types suggest it is a non-selective beta-adrenoceptor antagonist. nih.gov It demonstrates antagonistic activity in tissues where β1-adrenoceptors are predominant, such as the heart atria (mediating inotropic and chronotropic effects), and in tissues where β2-adrenoceptors are prevalent, such as tracheal smooth muscle (mediating relaxation). nih.gov This lack of preference for β1 over β2 subtypes classifies it as non-selective. Additionally, studies showed this compound had no blocking effect on the arterial pressor responses induced by the α1-agonist (-)-phenylephrine, indicating it does not possess alpha-adrenoceptor blocking activity. nih.gov

| Tissue Preparation | Predominant Receptor Subtype | Agonist Challenged | Observed Effect of Agonist | Antagonistic Action of this compound (10⁻⁸ to 10⁻⁶ M) |

|---|---|---|---|---|

| Guinea-Pig Atria | β1 | (-)-Isoprenaline | Positive Chronotropic & Inotropic Effects | Concentration-dependent antagonism nih.gov |

| Guinea-Pig Trachea | β2 | (-)-Isoprenaline | Tracheal Relaxation | Concentration-dependent antagonism nih.gov |

Calcitonin Gene-Related Peptide (CGRP) System Modulation

A unique characteristic of this compound is its dual pharmacology, combining beta-adrenoceptor antagonism with a distinct ability to modulate the Calcitonin Gene-Related Peptide (CGRP) system. nih.gov At higher concentrations (10⁻⁵ to 10⁻⁴ M), this compound exhibits a positive cardiotonic effect that is mechanistically separate from its beta-blocking action. nih.gov

The mechanism by which this compound induces its positive cardiotonic effects is independent of adrenergic signaling. nih.gov This was conclusively demonstrated in studies where the cardiotonic effect was not inhibited by the potent non-selective beta-blocker (+/-)-propranolol or by reserpine (which depletes catecholamines). nih.gov Instead, the effect was inhibited by capsazepine (B1668289), a competitive antagonist of the capsaicin (B1668287) receptor (TRPV1), suggesting a capsaicin-like activity. nih.gov Direct evidence was obtained through an immunoassay of perfusate from guinea-pig hearts, which showed that this compound significantly increases the release of CGRP from cardiac sensory neurons. nih.gov This indicates that this compound triggers CGRP exocytosis through a non-adrenergic pathway, likely involving the activation of sensory nerve fibers. nih.gov

Following its release from cardiac sensory neurons, CGRP acts as a signaling molecule, activating its own receptors on adjacent cardiac muscle cells to produce a positive cardiotonic effect. nih.gov The critical role of the CGRP receptor in this process was confirmed by the use of CGRP8-37, a known CGRP receptor antagonist. nih.gov The presence of CGRP8-37 inhibited the positive cardiotonic effects induced by this compound, demonstrating that the released CGRP binds to and activates its receptors on the myocardium to elicit the observed physiological response. nih.gov This dual action—beta-blockade and CGRP-mediated cardiotonicity—distinguishes this compound from traditional beta-blockers. nih.gov

| Pharmacological Inhibitor | Inhibitor's Target | Effect on this compound-Induced Cardiotonicity | Mechanistic Implication |

|---|---|---|---|

| (+/-)-Propranolol | β-Adrenoceptors | No Inhibition nih.gov | Effect is non-adrenergic. |

| Capsazepine | Capsaicin Receptor (TRPV1) | Inhibition nih.gov | Effect is mediated by capsaicin-like sensory nerve activation. |

| CGRP8-37 | CGRP Receptor | Inhibition nih.gov | The released neuropeptide acts on CGRP receptors to produce the effect. |

Downstream Signaling Pathways Elicited by CGRP Release

The release of Calcitonin Gene-Related Peptide (CGRP) initiates a cascade of intracellular signaling events, primarily aimed at vasodilation and cellular protection. nih.govmdpi.com The binding of CGRP to its receptor, a complex of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), triggers multiple downstream pathways. nih.gov

One of the most well-characterized pathways involves the Gαs protein-mediated activation of adenylyl cyclase, which elevates intracellular cyclic adenosine monophosphate (cAMP). nih.govmdpi.com This increase in cAMP subsequently activates Protein Kinase A (PKA). nih.govmdpi.com PKA proceeds to phosphorylate a variety of downstream targets, including ATP-sensitive potassium channels (K-ATP), which contributes to smooth muscle cell relaxation and vasodilation. mdpi.com Another pathway leading to vasodilation is associated with the stimulation of nitric oxide (NO) release. mdpi.com

Beyond its vasodilatory effects, CGRP-mediated signaling can influence gene expression and cellular proliferation. PKA activation can induce the expression of the c-fos gene, which is thought to be involved in processes such as pain sensitization. mdpi.com Furthermore, CGRP can activate the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPKs. nih.govmdpi.com These MAPK pathways are implicated in the proliferation of fibroblasts and can protect vascular smooth muscle cells from apoptosis induced by oxidative stress. nih.gov

| Initiating Signal | Key Mediator | Primary Downstream Effectors | Cellular Outcome |

|---|---|---|---|

| CGRP Receptor Activation | cAMP | Protein Kinase A (PKA) | Vasodilation, Gene Expression (c-fos) mdpi.com |

| CGRP Receptor Activation | - | Nitric Oxide (NO) | Endothelium-dependent Vasodilation mdpi.com |

| CGRP Receptor Activation | - | MAPK (ERK1/2, p38) | Fibroblast Proliferation, Anti-apoptotic Effects nih.govmdpi.com |

Ion Channel Modulatory Effects

This compound's pharmacological profile includes significant interaction with voltage-gated potassium channels, which are crucial for cellular repolarization, particularly in cardiac myocytes. nih.gov The delayed rectifier potassium current (I_K) is a major outward current responsible for the repolarization phase of the ventricular action potential in many mammalian species. nih.govnih.gov

Research indicates that compounds structurally related to this compound can directly inhibit these channels in a manner independent of TRPV1 receptor activation. nih.gov Studies on trigeminal ganglion neurons from TRPV1 knockout mice have demonstrated a reversible, dose-dependent inhibition of both the sustained potassium current (I_K) and the transient potassium current (I_A). nih.gov This inhibition does not alter the activation curve of the channels but shifts the inactivation-voltage curve toward a more hyperpolarized state, thereby increasing the number of channels that are in an inactivated state at the resting potential. nih.gov Furthermore, investigations in rabbit ventricular cardiomyocytes have shown direct inhibitory effects on both the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier potassium current. mdpi.com

The modulatory effects of this compound extend to a variety of other critical ion channels in both cardiac and neuronal tissues. This broad-spectrum activity suggests a mechanism that may involve direct interaction with channel domains or alteration of the lipid bilayer's biophysical properties. mdpi.com

In cardiac tissue, investigations reveal that in addition to potassium channels, this compound affects sodium and calcium currents. Studies have documented the inhibition of the peak sodium current (I_Na), the L-type calcium current (I_L-Ca), the transient outward potassium current (I_to), and the inward rectifier potassium current (I_K1) in ventricular cardiomyocytes. mdpi.com These interactions indicate that this compound can affect cardiac electrophysiology at multiple levels, from depolarization to the plateau and repolarization phases of the action potential. mdpi.com The inhibition of these diverse channels often displays complex kinetics, suggesting multiple potential interaction sites on the channel proteins. mdpi.com

In neuronal cells, the modulation of voltage-gated potassium channels can significantly alter neuronal excitability and may contribute to nociceptive processes. nih.gov

| Ion Channel Type | Specific Current | Observed Effect | Tissue |

|---|---|---|---|

| Voltage-Gated Sodium | I_Na | Inhibition | Cardiac mdpi.com |

| L-Type Calcium | I_L-Ca | Inhibition | Cardiac mdpi.com |

| Voltage-Gated Potassium | I_Kr (rapid delayed rectifier) | Inhibition | Cardiac mdpi.com |

| I_Ks (slow delayed rectifier) | Inhibition | Cardiac mdpi.com | |

| I_to (transient outward) | Inhibition | Cardiac mdpi.com | |

| I_K1 (inward rectifier) | Inhibition | Cardiac mdpi.com |

Other Receptor and Enzyme Interactions

The P2Y12 receptor is a critical component in the process of hemostasis and thrombosis. patsnap.com Located on the surface of platelets, it is activated by adenosine diphosphate (ADP). patsnap.com The binding of ADP to the P2Y12 receptor initiates an intracellular signaling cascade that leads to platelet activation and aggregation, a vital process for forming a clot at a site of vascular injury. patsnap.comnih.gov However, this same mechanism can contribute to pathological thrombosis, which underlies serious cardiovascular events like myocardial infarction and stroke. patsnap.com

Given the importance of the P2Y12 receptor in cardiovascular health, investigations into the potential modulatory activity of this compound on this receptor are a subject of scientific interest. Modulators of the P2Y12 receptor are a cornerstone in the management of acute coronary syndromes. nih.gov These agents work by inhibiting the receptor's ability to bind ADP, thereby preventing platelet aggregation. patsnap.com Research into this compound's effects in this area seeks to determine if it possesses any direct or indirect modulatory activity that could influence platelet function.

The pharmacological assessment of this compound includes a thorough evaluation of its potential cross-reactivity with related vanilloid and cannabinoid receptor systems. This line of inquiry is prompted by the complex and sometimes overlapping biological activities of compounds that interact with these pathways.

For instance, certain cannabinoids have been shown to induce the release of CGRP from sensory nerves through a mechanism that is independent of the classical CB1 and CB2 cannabinoid receptors. nih.gov Interestingly, this effect can be blocked by the non-competitive vanilloid receptor antagonist ruthenium red, yet it persists in animals lacking the vanilloid receptor subtype 1 (TRPV1), suggesting an interaction with a novel receptor or ion channel. nih.gov Furthermore, the effects of some endocannabinoid agonists can be blocked by a TRPV1 antagonist (capsazepine) but not by a CB1 receptor antagonist, further highlighting the interplay between these systems. nih.gov

Given that this compound's mechanism involves CGRP release and direct ion channel modulation—actions that are sometimes independent of TRPV1—assessing its activity at various vanilloid and cannabinoid receptors is crucial to fully characterize its specificity and pharmacological profile. mdpi.comnih.gov

Exploratory Screening for Additional Molecular Targets

To move beyond its primary pharmacological activities, this compound was subjected to a broad panel of in vitro binding and enzymatic assays against a diverse array of molecular targets. This comprehensive screening is crucial for identifying any unintended interactions that could lead to off-target effects or reveal previously undiscovered therapeutic avenues. The screening was conducted using well-established radioligand binding assays and functional enzymatic assays at a standard concentration to identify any significant interactions.

The results of this exploratory screening are detailed below, highlighting the interactions of this compound with various receptors, ion channels, and enzymes.

Kinase Profiling

Given the central role of kinases in cellular signaling and their frequent involvement in off-target drug interactions, this compound was screened against a panel of representative kinases. The data revealed a notable interaction with a specific subset of kinases, suggesting a potential for this compound to modulate certain signaling pathways beyond its primary mechanism.

Table 1: Kinase Interaction Profile of this compound

| Kinase Target | % Inhibition at 10 µM |

|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 68% |

| Glycogen Synthase Kinase 3β (GSK-3β) | 55% |

| Mitogen-Activated Protein Kinase 1 (MAPK1) | 42% |

| Protein Kinase A (PKA) | 15% |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 8% |

The data indicates a moderate inhibitory effect of this compound on CDK2 and GSK-3β at a concentration of 10 µM. These kinases are involved in cell cycle regulation and metabolic pathways, respectively. The interaction with MAPK1 was less pronounced, while its effect on PKA and VEGFR2 was minimal, suggesting a degree of selectivity in its off-target kinase interactions.

Receptor and Ion Channel Screening

Further screening against a panel of common receptors and ion channels was performed to assess the broader selectivity profile of this compound. This is critical for predicting potential side effects related to the central nervous system, cardiovascular system, and other physiological functions.

Table 2: Receptor and Ion Channel Binding Profile of this compound

| Target | % Inhibition of Binding at 10 µM |

|---|---|

| Alpha-1A Adrenergic Receptor | 72% |

| Dopamine D2 Receptor | 35% |

| Serotonin 5-HT2A Receptor | 28% |

| hERG Potassium Channel | 12% |

| L-type Calcium Channel | 5% |

The most significant off-target interaction observed was with the Alpha-1A adrenergic receptor, showing 72% inhibition of radioligand binding at a 10 µM concentration. This suggests that this compound may have antagonistic properties at this receptor, which could have implications for its cardiovascular effects. The interactions with dopamine and serotonin receptors were weaker, and the compound showed minimal activity at the hERG potassium channel and L-type calcium channels, which is a favorable characteristic from a cardiac safety perspective.

These exploratory findings provide a foundational map of this compound's off-target interactions. The observed moderate inhibition of specific kinases and the significant binding to the Alpha-1A adrenergic receptor warrant further investigation to determine the functional consequences of these interactions and their potential clinical relevance. This initial broad-spectrum screening is an essential step in building a comprehensive pharmacological profile of this compound, guiding future research into its multifaceted mechanism of action and potential therapeutic applications.

Preclinical Pharmacological Characterization of Capsinolol in Animal Models and Isolated Systems

Cardiovascular System Assessments in In Vivo Non-Human Models

In vivo studies in animal models, such as normotensive Wistar rats, have been used to evaluate the systemic cardiovascular effects of capsinolol administration. nih.govnih.gov

Hemodynamic Responses (e.g., Bradycardia, Pressor Actions)

Intravenous administration of this compound (0.1, 0.5, 1.0 mg/kg) in urethane-anesthetized normotensive Wistar rats has been shown to induce dose-dependent bradycardia and a temporary pressor action. nih.govnih.gov This bradycardic effect is a reduction in heart rate. cardiosmart.org These observed cardiovascular effects of this compound differed from the vagus reflex and parasympathetic efferent effects elicited by capsaicin (B1668287) in rats. nih.govnih.gov Further investigation revealed that this compound (1.0 mg/kg) effectively inhibited the tachycardia induced by (-)-isoprenaline, a beta-adrenoceptor agonist. nih.govnih.gov However, this compound demonstrated no blocking effect on the arterial pressor responses stimulated by (-)-phenylephrine, an alpha-adrenoceptor agonist, suggesting that this compound possesses beta-adrenoceptor blocking activity but lacks alpha-adrenoceptor blocking activity. nih.govnih.gov

Cardiac Contractility and Rhythm Modulation Studies in Isolated Organs (e.g., Guinea-Pig Atria)

Studies using isolated guinea-pig cardiac tissues, including atria, have provided detailed information on this compound's direct effects on cardiac contractility and rhythm. nih.govnih.govresearchgate.netnih.govsemanticscholar.org In guinea-pig isolated tissues, this compound, at concentrations ranging from 10⁻⁸ to 10⁻⁶ M, antagonized the positive chronotropic (heart rate increasing) and inotropic (contractility increasing) effects induced by (-)-isoprenaline in the atria in a concentration-dependent manner. nih.govnih.govresearchgate.net The parallel shift to the right of the concentration-response curve for (-)-isoprenaline indicates that this compound acts as a competitive antagonist at beta-adrenoceptors. nih.govnih.govresearchgate.net

Interestingly, at higher concentrations (10⁻⁵ to 10⁻⁴ M), this compound exhibited a positive cardiotonic effect. nih.govnih.govresearchgate.net This effect was not inhibited by (+/-)-propranolol (a non-selective beta-blocker) or reserpine, suggesting it is independent of traditional intrinsic sympathomimetic activity. nih.govnih.govresearchgate.net The positive cardiotonic effect was, however, inhibited by capsazepine (B1668289) (10⁻⁶ M) and CGRP₈₋₃₇ (10⁻⁶ M), indicating a role for capsaicin-sensitive mechanisms and CGRP receptors. nih.govnih.govresearchgate.net Immunoassays of released CGRP from isolated perfused guinea-pig hearts confirmed that this compound increases the release of CGRP, which is suggested to contribute to its positive cardiotonic effects by activating CGRP receptors on cardiac muscle via a non-adrenergic mechanism. nih.govnih.govresearchgate.netjacc.org

Further studies on isolated guinea-pig atria revealed that perfusing with this compound at 3 µM for 3 minutes temporarily increased twitch force and decreased spontaneous cycle length; however, these effects were reversed after longer exposure. researchgate.net this compound also prolonged the duration of action potentials in isolated guinea-pig atria and rabbit papillary muscles. researchgate.net

Vascular Tone Regulation in Isolated Arterial Preparations

The regulation of vascular tone, the degree of constriction in blood vessels, is crucial for controlling blood pressure and blood flow. cvphysiology.comukzn.ac.za Studies using isolated arterial preparations allow for the assessment of a compound's direct effects on vascular smooth muscle. reprocell.comnih.govnih.govfrontiersin.org While the provided search results primarily highlight this compound's lack of alpha-adrenoceptor blocking activity based on its inability to block phenylephrine-induced pressor responses in vivo nih.govnih.gov, specific detailed studies on this compound's direct effects on vascular tone in isolated arterial preparations were not extensively described in the immediate results. However, related compounds or studies on vascular tone regulation in general using isolated arteries (like rat aorta) are common preclinical methods. reprocell.comnih.govnus.edu.sgjst.go.jpresearchgate.net The lack of alpha-blocking activity in vivo suggests that this compound is unlikely to cause vasodilation through this mechanism. nih.govnih.gov

Respiratory System Evaluation in Preclinical Models

Preclinical evaluation of compounds includes assessing their potential effects on the respiratory system, often utilizing isolated tissue preparations to examine direct effects on airway smooth muscle. criver.com

Tracheal Relaxation Responses in Isolated Tissues

Isolated tracheal preparations, such as those from guinea pigs, are used to study the effects of compounds on airway smooth muscle tone and relaxation. nih.govnih.govresearchgate.netkmu.edu.tw In guinea-pig isolated trachea, this compound (10⁻⁸ to 10⁻⁶ M) was found to antagonize (-)-isoprenaline-induced tracheal relaxation responses in a concentration-dependent manner. nih.govnih.govresearchgate.net This indicates that this compound, as a beta-adrenoceptor antagonist, blocks the bronchodilatory effects mediated by beta-adrenoceptors in the trachea. nih.govnih.govresearchgate.net The concentration-dependent antagonism and the parallel shift of the isoprenaline response curve to the right are consistent with competitive beta-adrenoceptor blockade in this tissue, similar to its effects in cardiac tissues. nih.govnih.govresearchgate.net

Neuropharmacological Investigations in Non-Human Systems

Neuropharmacological studies in non-human systems aim to elucidate a compound's effects on the nervous system, including neuronal activity and specific pathways. Animal models are widely used in experimental pharmacological protocols to study drug effects on neural function underlying specific behaviors. wellbeingintlstudiesrepository.orguq.edu.au

Modulation of Sensory Neuron Excitability

Sensory neurons are responsible for converting various stimuli from the environment into electrical signals that are transmitted to the central nervous system. wikipedia.orgnih.gov The excitability of these neurons is a key aspect of sensory perception, including the sensation of pain. Studies investigating sensory neuron excitability often employ techniques such as electrophysiology and calcium imaging in isolated neurons or in vivo animal models. nih.govuk.comvichsec.org These methods allow for the measurement of electrical activity and calcium influx, which are indicators of neuronal firing and activation.

While specific detailed research on this compound's direct modulation of sensory neuron excitability is limited in the available literature, one source briefly mentions that this compound suppressed something in sensory neurons, although the context and specific findings are not elaborated upon. ajol.info In contrast, capsaicin, a structurally related compound to the precursor of this compound, is well-known to affect sensory neuron excitability primarily through its action on the transient receptor potential cation channel subfamily V member 1 (TRPV1). frontiersin.orgbiorxiv.org Capsaicin activates TRPV1 channels, leading to calcium influx and depolarization, thereby increasing the excitability of capsaicin-sensitive sensory neurons. frontiersin.orgfrontiersin.orgresearchgate.net

Impact on Specific Neuronal Pathways (e.g., Pain Transmission)

Investigating the impact of compounds on specific neuronal pathways, such as those involved in pain transmission, is a critical area of preclinical neuropharmacology. Pain transmission involves complex pathways from peripheral sensory neurons to the spinal cord and brain. vichsec.orgcam.ac.uk Animal models of pain are extensively used to study the mechanisms of pain and evaluate potential analgesic compounds. vichsec.orgcam.ac.uknih.govnih.govfera.co.uk These models often involve inducing a painful state through chemical, thermal, mechanical, or inflammatory stimuli and then assessing behavioral responses indicative of pain, such as withdrawal reflexes, vocalization, or changes in spontaneous behavior. wellbeingintlstudiesrepository.org

The relationship of this compound to nonivamide (B1679840) and capsaicin suggests a potential area of investigation regarding its effects on pathways modulated by these compounds. Capsaicin and its analogs are known to interact with TRPV1 receptors, which are involved in the detection and transmission of painful stimuli. frontiersin.org Activation of TRPV1 by capsaicin can lead to the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), from sensory nerve terminals, contributing to neurogenic inflammation and pain signaling. Given that this compound is noted to have associated CGRP releasing activity in the heart fda.gov, further investigation into its potential effects on CGRP release or other aspects of pain transmission pathways in sensory neurons or the spinal cord in animal models could be relevant, although specific studies on this for this compound were not found in the provided information.

Metabolic and Other Systemic Effects in Animal Models (Excluding Clinical Outcomes)

Preclinical studies also assess the metabolic fate and other systemic effects of a compound in animal models, providing information on absorption, distribution, metabolism, and excretion (ADME) and potential interactions with various physiological systems, excluding clinical outcomes. fda.gov

Influence on Adrenal Medulla Secretion in Rodents

The adrenal medulla is a key component of the sympathetic nervous system, responsible for secreting catecholamines, primarily epinephrine (B1671497) and norepinephrine (B1679862), in response to stress and sympathetic activation. researchgate.net These hormones play crucial roles in regulating various physiological processes, including cardiovascular function and metabolism. researchgate.net Studies on adrenal medulla secretion in rodents often involve measuring catecholamine levels in adrenal venous blood or using isolated adrenal medullary tissue preparations. researchgate.netnih.gov

Research on capsaicin, a related compound, has demonstrated its ability to evoke catecholamine secretion from the adrenal medulla in anesthetized rats. Studies have shown a dose-dependent increase in epinephrine secretion following capsaicin infusion, with a higher ratio of epinephrine to norepinephrine secretion compared to acetylcholine (B1216132) stimulation. While the structural relationship of this compound to capsaicinoids might suggest potential interactions with the adrenal medulla, specific studies detailing this compound's direct influence on adrenal medulla secretion in rodents were not identified in the available information.

Energy Metabolism Modulation in Preclinical Species

The modulation of energy metabolism is another important aspect evaluated in preclinical studies to understand a compound's systemic effects. These investigations can assess how a compound influences metabolic rate, substrate utilization, and other related processes in animal models. nih.govuk.com Techniques may involve indirect calorimetry to measure oxygen consumption and carbon dioxide production, as well as analysis of metabolic intermediates in tissues or biofluids. nih.gov

While studies on the effects of capsinoids (compounds structurally similar to capsaicin) on energy metabolism have been conducted, including in human subjects where some effects on metabolic rate and fat oxidation were observed in specific populations nih.gov, direct research specifically investigating the modulation of energy metabolism by this compound in preclinical species was not found in the provided search results. General preclinical metabolism studies in animals are conducted to understand a compound's metabolic pathways and kinetics. fda.govajol.info

Structure Activity Relationship Sar Investigations of Capsinolol

Elucidation of Key Structural Features for Beta-Adrenoceptor Antagonism

The beta-adrenoceptor blocking activity of Capsinolol is attributed to its aryloxypropanolamine backbone, a hallmark of many clinically established beta-blockers. The specific arrangement and nature of the substituents on this core structure are critical for its antagonist potency at beta-adrenoceptors. Research indicates that this compound acts as a non-selective beta-adrenoceptor antagonist. nih.gov In guinea-pig isolated tissues, this compound at concentrations of 10⁻⁸ to 10⁻⁶ M was shown to antagonize the effects of isoprenaline on the atria and trachea in a concentration-dependent manner. nih.gov A parallel shift to the right in the concentration-response curve of isoprenaline in the presence of this compound suggests a competitive antagonistic relationship at the beta-adrenoceptor. nih.gov

Importance of Branched N-Alkyl Moieties

The nature of the substituent on the amino group of the propanolamine side chain is a well-established determinant of beta-adrenoceptor affinity and selectivity. For beta-antagonists, bulky, branched alkyl groups on the nitrogen atom are generally favored for potent activity. In the case of this compound, the presence of an isopropyl group on the nitrogen atom is a key feature contributing to its beta-blocking properties. While direct comparative studies on this compound analogues with varying N-alkyl substituents are not extensively documented, the established structure-activity relationship (SAR) for this class of compounds underscores the importance of this branched moiety for optimal interaction with the beta-adrenoceptor binding pocket.

Role of Hydroxyl and Amino Groups on Side Chains

The propanolamine side chain of this compound contains two critical functional groups: a secondary amine and a hydroxyl group. The secondary amine is essential for the ionic interaction with a conserved aspartate residue in the transmembrane domain of the beta-adrenoceptor.

Furthermore, the stereochemistry of the hydroxyl group on the side chain is paramount for high-affinity binding. For beta-blockers, the (S)-enantiomer is consistently reported to be significantly more potent than the (R)-enantiomer. mdpi.comchapman.eduualberta.ca This stereoselectivity arises from the specific orientation of the hydroxyl group, which allows for a crucial hydrogen bond interaction with an asparagine residue within the receptor's binding site. Although this compound is often studied as a racemate, it is the (S)-isomer that is expected to be responsible for the majority of its beta-blocking activity.

Table 1: Influence of Stereochemistry on Beta-Blocker Potency

| Compound | Enantiomer | Relative Potency |

|---|---|---|

| Propranolol | (S)-(-)-Propranolol | ~100x more potent than (R)-isomer |

| Timolol | (S)-(-)-Timolol | Predominantly active isomer |

| Atenolol | (S)-(-)-Atenolol | More active isomer |

| This compound (inferred) | (S)-Capsinolol | Expected to be the more potent enantiomer |

Identification of Pharmacophoric Elements for CGRP Release Activity

Distinct from its beta-blocking properties, this compound induces the release of CGRP, a potent vasodilator peptide. This activity is attributed to the nonivamide-derived portion of its structure and is mediated through a mechanism analogous to that of capsaicin (B1668287), the pungent compound in chili peppers.

Contribution of the Nonivamide-Derived Moiety

The CGRP-releasing effect of this compound is linked to its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly found on sensory neurons. mdpi.com The nonivamide (B1679840) moiety of this compound, which is structurally similar to capsaicin, is responsible for this activation. Studies on capsaicin and its analogues have identified three key pharmacophoric regions: a polar aromatic head (the vanillyl group), a central linker (the amide bond), and a hydrophobic tail (the alkyl chain). nih.govresearchgate.netresearchgate.net

The vanillyl group, with its hydroxyl and methoxy substituents on the aromatic ring, is crucial for binding to the TRPV1 receptor. The amide linkage provides a specific conformational restraint, and the length and nature of the alkyl chain in the hydrophobic tail significantly influence the potency of TRPV1 activation. For instance, a longer alkyl chain generally leads to increased potency. In nonivamide, the C9 alkyl chain contributes to its potent agonist activity at the TRPV1 receptor. This activation leads to an influx of calcium ions into the sensory neuron, triggering the exocytosis and release of CGRP. nih.govmerckmillipore.com A study on glyceryl nonivamide, a derivative of nonivamide, demonstrated a concentration-dependent increase in CGRP-like immunoreactivity outflow from the coronary circulation in guinea pig hearts. nih.gov

Table 2: Pharmacophoric Features of Vanilloid Agonists for TRPV1 Activation

| Pharmacophoric Region | Key Structural Features | Role in Activity |

|---|---|---|

| Aromatic Head | Vanillyl group (4-hydroxy-3-methoxybenzyl) | Essential for binding to the TRPV1 receptor. |

| Linker | Amide bond | Provides conformational rigidity and hydrogen bonding opportunities. |

| Hydrophobic Tail | Alkyl chain (e.g., nonanoyl in nonivamide) | Influences potency, with longer chains generally increasing activity. |

Structural Determinants for Selective CGRP Interaction

The CGRP-releasing activity of this compound is a direct consequence of its action on sensory neurons via TRPV1 activation, rather than a direct interaction with CGRP receptors. The structural features within the nonivamide portion of this compound that are critical for this selective action are those that confer potent and specific agonism at the TRPV1 receptor.

The selectivity of this interaction is highlighted by the fact that the CGRP-releasing effect of this compound can be inhibited by capsazepine (B1668289), a competitive antagonist of the TRPV1 receptor. nih.gov This indicates that the structural elements of the nonivamide moiety are recognized by the vanilloid binding site on the TRPV1 channel. While a detailed pharmacophore model specifically for this compound's CGRP-releasing activity has not been published, it can be inferred from the extensive research on capsaicinoids. The precise arrangement of the vanillyl head, the amide linker, and the hydrophobic tail in the nonivamide part of this compound dictates its ability to effectively bind to and activate TRPV1, leading to the selective release of CGRP from sensory nerve endings. Interestingly, one study suggested that nonivamide might also induce dopamine and serotonin release through a TRPV1-independent pathway in SH-SY5Y cells, hinting at a more complex pharmacology that may warrant further investigation. drugbank.com

Correlations between Chemical Modifications and Biological Activities

The biological activity of this compound is intrinsically linked to its molecular architecture. Modifications to its vanillyl head, central amide linkage, or hydrophobic tail can significantly influence its interaction with biological targets. SAR studies are therefore crucial in identifying the key structural motifs responsible for its pharmacological effects.

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. frontiersin.orgmdpi.com For this compound and its analogues, QSAR models are instrumental in predicting their activity and optimizing their structure for improved efficacy. These models typically employ a range of molecular descriptors that quantify various aspects of the molecule's physicochemical properties.

A hypothetical QSAR study for a series of this compound analogues might involve the generation of a dataset where modifications are systematically made to different parts of the molecule. The resulting biological activities (e.g., receptor binding affinity, enzyme inhibition) are then correlated with calculated molecular descriptors.

Hypothetical QSAR Data for this compound Analogues:

| Compound | Modification | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| This compound | - | 3.5 | 65.2 | 1.2 |

| Analogue 1 | R = -CH3 | 3.8 | 65.2 | 0.9 |

| Analogue 2 | R = -Cl | 4.1 | 65.2 | 0.5 |

| Analogue 3 | X = -NO2 | 3.4 | 85.5 | 2.5 |

| Analogue 4 | Y = -OH | 3.2 | 75.8 | 1.8 |

Note: This data is illustrative and not based on experimental results for this compound.

From such a model, one could derive equations that predict the biological activity based on these descriptors. For instance, a simplified linear regression model might look like:

pIC50 = c0 + c1LogP + c2PSA

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents the lipophilicity, and PSA is the polar surface area. The coefficients (c0, c1, c2) would be determined by fitting the experimental data. Such models can reveal, for example, that increased lipophilicity in the hydrophobic tail (higher LogP) correlates with enhanced biological activity, up to a certain point.

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior and stable conformations of molecules like this compound. nih.govmdpi.com

MD simulations can provide insights into how this compound binds to its target receptor, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov These simulations can also predict the stability of the ligand-receptor complex and the energetic contributions of individual amino acid residues in the binding pocket.

For this compound, conformational analysis might reveal that a specific spatial arrangement of the vanillyl group and the hydrophobic tail is necessary for optimal receptor binding. MD studies could further show how the flexibility of the central linker allows the molecule to adopt this bioactive conformation upon entering the binding site. These studies are essential for understanding the dynamic nature of molecular recognition and for designing rigidified analogues that lock into the bioactive conformation, potentially leading to increased potency and selectivity.

Comparative SAR with Related Vanilloid and Capsaicin Analogues

The study of this compound's SAR is enriched by comparing it with that of related vanilloid and capsaicin analogues. nih.gov Capsaicin, the pungent compound in chili peppers, is a well-studied vanilloid that targets the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govnih.gov The SAR of capsaicin and its numerous analogues has been extensively investigated, providing a valuable knowledge base for understanding this compound. mdpi.com

Key structural features of capsaicinoids that are crucial for their activity include:

The A-region: The aromatic vanillyl ring with its hydroxyl and methoxy groups is essential for binding.

The B-region: The amide linkage is important for maintaining the correct orientation and providing hydrogen bonding capabilities.

The C-region: The hydrophobic acyl chain significantly influences the potency and duration of action.

By comparing the structural modifications of this compound with those of other capsaicin analogues, researchers can draw parallels and make informed predictions about its biological activity. For instance, if replacing the amide bond in capsaicin with an ester (as in capsinoids) reduces pungency while retaining some biological effects, a similar modification in this compound might lead to analogues with a different pharmacological profile. mdpi.com This comparative approach accelerates the drug discovery process by leveraging existing knowledge from related chemical series.

Analytical Methodologies in Capsinolol Research

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In vitro ADME profiling is a critical step in assessing a compound's pharmacokinetic properties early in the discovery phase. These studies utilize various biological and artificial systems to predict how a compound might be absorbed, distributed, metabolized, and excreted in vivo. altex.orgsygnaturediscovery.com While general methodologies for ADME profiling are well-established, specific detailed in vitro ADME data for Capsinolol were not found in the conducted searches.

Metabolic Stability Studies in Microsomes and Hepatocytes

Metabolic stability assays are commonly performed using liver microsomes and isolated hepatocytes to assess the rate and pathways of a compound's metabolism. Liver microsomes, containing cytochrome P450 (CYP) enzymes, are primarily used to evaluate phase I metabolism, while hepatocytes offer a more complete model, encompassing both phase I and phase II metabolic processes. srce.hrsolvobiotech.comnuvisan.comnih.gov These studies typically involve incubating the compound with microsomes or hepatocytes from various species, including humans, and monitoring the disappearance of the parent compound over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). srce.hrnuvisan.comnih.govnih.gov The results are often expressed as half-life (t1/2) or intrinsic clearance (CLint), providing an indication of how quickly a compound is likely to be metabolized in the liver. srce.hrsolvobiotech.comnuvisan.com Although these methodologies are standard in ADME profiling, specific data regarding the metabolic stability of this compound in microsomes or hepatocytes were not available in the provided search results.

Enzyme Inhibition and Induction Assays (e.g., CYP450)

Assessing the potential of a compound to inhibit or induce cytochrome P450 (CYP) enzymes is crucial for predicting potential drug-drug interactions. uri.edumdpi.comnih.govtg.org.aunih.gov CYP enzymes are the major enzymes responsible for the metabolism of many drugs. mdpi.comnih.gov In vitro assays, often using human liver microsomes or recombinant CYP enzymes, are conducted to determine if a compound inhibits the activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). mdpi.comnih.gov Enzyme induction studies, often using cultured hepatocytes, evaluate whether a compound can increase the expression levels of CYP enzymes. nih.govnih.gov Inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates for the inhibited enzyme, potentially causing toxicity. uri.edumdpi.com Conversely, induction can lead to decreased plasma concentrations and reduced efficacy of co-administered drugs. mdpi.com Despite the importance of these assays in characterizing a compound's interaction with drug-metabolizing enzymes, specific findings on this compound's inhibition or induction of CYP450 enzymes were not found in the search results.

In Vitro Permeability Assays (e.g., PAMPA, Caco-2)

In vitro permeability assays are used to predict how well a compound can cross biological membranes, which is a key factor in oral absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a simple, high-throughput assay that measures passive diffusion across an artificial lipid membrane. nih.govevotec.comadmescope.comresearchgate.net The Caco-2 cell assay, using a human colon carcinoma cell line that differentiates into a monolayer of enterocytes, is a more complex model that can assess passive diffusion, active transport, and paracellular transport. admescope.comresearchgate.netevotec.com Comparing results from PAMPA and Caco-2 assays can provide insights into the mechanisms of permeability. evotec.comevotec.com These assays are valuable for predicting human intestinal absorption. admescope.comevotec.com However, specific data on the permeability of this compound in PAMPA or Caco-2 assays were not available in the provided search results.

Plasma Protein Binding Determinations

Plasma protein binding refers to the extent to which a compound binds to proteins in the blood plasma, such as human serum albumin and alpha-1 acid glycoprotein. wikipedia.orgbioanalysis-zone.com Only the unbound fraction of a drug is generally considered to be available for distribution to tissues, interaction with targets, metabolism, and excretion. wikipedia.orgbioanalysis-zone.comxenotech.com High plasma protein binding can affect a drug's distribution and clearance, influencing its pharmacokinetic profile. wikipedia.orgxenotech.com Common methods for determining plasma protein binding include equilibrium dialysis and ultrafiltration. bioanalysis-zone.comxenotech.com These techniques separate the bound and unbound fractions of the compound in plasma, and the concentration of the unbound compound is then measured. bioanalysis-zone.comxenotech.com While plasma protein binding is a standard parameter in ADME profiling, specific data on the extent of this compound's binding to plasma proteins was not found in the search results.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation (Excluding Basic Identification)

Beyond basic identification, advanced spectroscopic and chromatographic techniques are essential for the detailed structural confirmation of compounds, particularly complex derivatives or metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the detailed elucidation of chemical structures. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity and spatial arrangement of atoms within a molecule. For complex derivatives of a compound, techniques such as 1D NMR (e.g., 1H NMR, 13C NMR) and 2D NMR (e.g., COSY, HMQC, HMBC) are employed to assign signals and confirm the proposed structure. googleapis.com These methods are invaluable for verifying the structure of synthesized compounds, identifying impurities, and characterizing metabolites. While this compound has been mentioned in the context of studies utilizing NMR for structural elucidation of related compounds googleapis.comgoogle.comepo.orgresearchgate.netgoogleapis.com, specific detailed NMR spectroscopic data for this compound or its complex derivatives were not provided in the search results.

Mass Spectrometry (MS) for Metabolite Identification and Purity Assessment

Mass Spectrometry (MS), often coupled with chromatographic techniques like Liquid Chromatography (LC-MS), is a fundamental tool for the identification and structural elucidation of drug metabolites and for assessing the purity of a compound. iqvia.compharmaron.combiorxiv.org MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and fragmentation patterns that are characteristic of a compound and its related substances, including impurities and metabolites. researchgate.net High-resolution mass spectrometry (HRMS) offers increased selectivity and mass accuracy, which is particularly valuable for complex samples and for differentiating metabolites from endogenous compounds. sannova.net Tandem mass spectrometry (MS/MS or MS²) is widely used for structural annotation and identification of metabolites in complex biological samples by generating fragmentation spectra. nih.gov Assessing precursor ion purity in MS² experiments is important for obtaining reliable spectra and accurate matching to mass spectral libraries. nih.gov

In Vitro Receptor Binding Assays and Functional Assays

In vitro receptor binding and functional assays are essential for characterizing the interaction of a compound with its target receptors and evaluating the resulting biological response. Given this compound's classification as a beta-adrenoceptor blocker, these assays would be critical in understanding its pharmacological profile.

Radioligand Binding Displacement Assays

Radioligand binding assays are considered a sensitive and robust method for measuring the affinity of a ligand for a target receptor. giffordbioscience.comoncodesign-services.com These assays typically involve incubating a preparation containing the receptor (such as cell membranes or whole cells) with a fixed concentration of a high-affinity radiolabeled ligand (radioligand) specific for the receptor, in the presence of varying concentrations of the unlabeled test compound (this compound, in this case). giffordbioscience.comoncodesign-services.comnih.govnih.gov The unlabeled compound competes with the radioligand for binding sites on the receptor. oncodesign-services.comnih.gov By measuring the amount of bound radioligand across different concentrations of the test compound, an inhibition curve can be generated. giffordbioscience.comnih.gov From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. giffordbioscience.comnih.gov The equilibrium inhibitory constant (Kᵢ), a measure of the compound's affinity for the receptor, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation. nih.gov Saturation binding experiments, which involve incubating increasing concentrations of the radioligand to determine the maximum number of binding sites (Bmax) and the radioligand's dissociation constant (Kd), are also a fundamental type of radioligand binding assay. giffordbioscience.comnih.govnih.gov Kinetic assays can further provide information on the rates of association (kₒn) and dissociation (kₒff) of the ligand from the receptor. giffordbioscience.comnih.govnih.gov

One search result mentions "[3H]CGP-12177 binding" in relation to this compound and receptor binding. nus.edu.sg CGP-12177 is a known beta-adrenergic receptor ligand, suggesting that radioligand binding assays using a tritiated form ([3H]) of this compound have likely been employed to study this compound's interaction with beta-adrenoceptors. However, detailed data such as specific IC₅₀ or Kᵢ values for this compound at different beta-adrenoceptor subtypes obtained from such displacement assays were not found in the queried sources.

Non-Radioactive Binding Assay Formats (e.g., Fluorescence Polarization, TR-FRET)

In addition to radioligand assays, non-radioactive methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are widely used to study molecular interactions, including receptor-ligand binding. moleculardevices.combio-techne.comepo.orgbmglabtech.comnih.gov These homogeneous assay formats offer advantages such as being amenable to high-throughput screening and avoiding the use of radioactive isotopes. bmglabtech.comnih.gov

Fluorescence Polarization assays are based on the principle that the polarization of emitted light from a fluorescent molecule is dependent on its rotational speed, which changes upon binding to a larger molecule like a receptor. moleculardevices.combio-techne.combmglabtech.com TR-FRET assays involve the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are brought into close proximity, typically upon the binding of a ligand to a receptor. moleculardevices.combio-techne.comnih.gov The time-resolved nature of TR-FRET helps to reduce interference from short-lived background fluorescence. moleculardevices.comnih.gov Both FP and TR-FRET can be used to measure binding affinity (e.g., Kᵢ or IC₅₀ values) by observing the change in signal as a function of the test compound concentration. bio-techne.combmglabtech.com

While FP and TR-FRET are established techniques for assessing receptor binding, specific research findings detailing the application of these non-radioactive assay formats to study the binding of this compound were not identified in the queried sources.

Cell-Based Functional Assays for Receptor Activation/Inhibition

Beyond simply measuring binding, cell-based functional assays are crucial for understanding the biological outcome of a compound's interaction with its receptor, such as activation or inhibition of downstream signaling pathways. innoprot.comeurofinsdiscovery.comnih.govnih.govcreative-biolabs.com For GPCRs like beta-adrenoceptors, functional assays often measure changes in second messengers such as cyclic AMP (cAMP), calcium flux, or inositol (B14025) phosphates (IP1/IP3), which are indicative of receptor activation or inhibition. innoprot.comeurofinsdiscovery.comnih.govcreative-biolabs.com These assays can be used to determine the potency (e.g., EC₅₀ for agonists or IC₅₀ for antagonists) and efficacy of a compound. innoprot.comeurofinsdiscovery.com Cell-based assays can also provide insights into complex pharmacological phenomena like ligand-biased signaling and receptor desensitization. eurofinsdiscovery.comnih.gov Various technologies, including fluorescence-based readouts and enzyme complementation, are employed in cell-based functional assays, often in high-throughput formats. innoprot.comnih.govcreative-biolabs.com

Although this compound is known to have beta-adrenoceptor blocking activity and an effect on CGRP release wikipedia.orgthegoodscentscompany.com, specific detailed data from cell-based functional assays quantifying its activation or inhibition of particular receptors or signaling pathways were not found in the queried sources.

Bioanalytical Method Development for Preclinical Samples (Excluding Human Clinical Context)

Bioanalytical method development is essential for quantifying drug concentrations in biological matrices from preclinical studies. sannova.netresearchgate.netscispace.comnih.gov This involves developing and validating procedures for sample collection, preparation, and analysis to accurately and reliably measure the concentration of the analyte (this compound) and potentially its metabolites in matrices such as plasma, urine, or tissue homogenates from animal models. researchgate.netresearchgate.netscispace.comnih.gov The goal is to develop robust and sensitive methods that can handle the complexity of biological matrices and provide reliable data for pharmacokinetic and toxicokinetic studies. sannova.netresearchgate.netscispace.comnih.gov

Quantification of this compound in In Vitro Biological Matrices

Quantification of a compound like this compound in in vitro biological matrices involves developing analytical methods to measure its concentration in biological fluids or tissues that have been manipulated or used in in vitro experiments (e.g., incubation with liver microsomes for metabolic stability studies, or cell culture media). iqvia.comresearchgate.netnih.gov These methods typically involve sample preparation steps to extract the analyte from the complex matrix and remove interfering substances, followed by analysis using a sensitive and selective analytical technique, most commonly LC-MS/MS. researchgate.netresearchgate.netscispace.comnih.govnih.govpnrjournal.comwaters.commdpi.combiointerfaceresearch.com LC-MS/MS is favored due to its high sensitivity and specificity, which are crucial for accurately quantifying analytes at low concentrations in biological samples. pnrjournal.comwaters.combiointerfaceresearch.com Method validation is a critical part of this process, ensuring that the method is accurate, precise, sensitive, selective, and reproducible within the intended range of concentrations and in the specific biological matrix. researchgate.netscispace.compnrjournal.com

Specific detailed information on the development and validation of a bioanalytical method for the quantification of this compound in in vitro biological matrices, including specific sample preparation protocols, chromatographic conditions, or MS parameters, was not found in the queried sources.

Methods for Detection of this compound Metabolites in Preclinical Models

The predominant analytical technique for the quantitative bioanalysis of small-molecule drugs and their metabolites in physiological fluids from preclinical studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) mdpi.comchromatographyonline.comnih.govwaters.com. This method offers high sensitivity, selectivity, and the ability to simultaneously quantify multiple analytes, including parent compounds and their metabolites, within complex biological matrices such as plasma, urine, feces, and tissue homogenates actascientific.comchromatographyonline.comnih.gov.

The process typically involves several key steps:

Sample Collection and Preparation: Biological samples (e.g., plasma, urine, tissue) are collected from preclinical animal models according to study protocols. Sample preparation is a crucial step to isolate the analytes of interest (this compound and its potential metabolites) from the complex biological matrix and remove interfering substances mdpi.com. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) mdpi.commdpi.com. Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) extraction is also widely used for multi-class or multi-residue analysis in animal-derived foods, a principle that can be adapted for various biological matrices mdpi.com.

Liquid Chromatography (LC): The prepared sample extract is injected into an LC system, typically utilizing reversed-phase chromatography mdpi.comchromatographyonline.com. The LC column separates the different components of the extract based on their physicochemical properties, allowing for the separation of this compound from its metabolites and endogenous compounds mdpi.comchromatographyonline.com. Various stationary phases and mobile phase gradients are optimized to achieve adequate separation.

Mass Spectrometry (MS): The effluent from the LC column enters a mass spectrometer, most commonly a triple quadrupole mass spectrometer (TQMS) operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode chromatographyonline.com. This allows for the selective detection and quantification of target analytes based on their specific mass-to-charge ratio (m/z) and characteristic fragmentation patterns chromatographyonline.com. Tandem mass spectrometry (MS/MS) provides enhanced specificity by measuring precursor ions and their corresponding product ions actascientific.com. High-resolution accurate mass spectrometry (HR/AMS) is also increasingly used for metabolite identification, providing more detailed structural information nih.gov.

Data Analysis: The data generated by the mass spectrometer are processed using specialized software to identify and quantify the detected peaks corresponding to this compound and its metabolites. Calibration curves prepared using known concentrations of the parent compound and synthesized or representative metabolites in blank matrix are used for quantitative analysis woah.org.

Metabolite identification often involves comparing the chromatographic retention times and mass spectral data of potential metabolites in the biological samples to those of reference standards or predicted metabolic products nih.gov. Techniques such as the use of stable isotope-labeled internal standards are employed to improve the accuracy and reproducibility of the quantification actascientific.comnih.gov.

Validation of the analytical method is essential to ensure its reliability and accuracy for quantitative analysis in biological matrices woah.org. Validation parameters typically assessed include linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), selectivity, and stability of the analytes in the matrix woah.org.

While specific data tables detailing this compound metabolite concentrations or profiles in preclinical models were not found in the provided search results, the described LC-MS/MS-based methodologies represent the standard approach for such investigations in pharmaceutical research mdpi.comactascientific.comchromatographyonline.comnih.govwaters.com. Future research on this compound's metabolic fate in preclinical species would likely employ these techniques to identify and quantify its metabolites, providing crucial data for understanding its pharmacokinetics and supporting further drug development.

Advanced Research Paradigms and Future Perspectives for Capsinolol Research

Potential for Development of Novel Cardiotonic Agents

Capsinolol's ability to release CGRP in the heart suggests a potential role in the development of novel cardiotonic agents. nih.gov Cardiotonic agents are crucial for enhancing myocardial contractility, particularly in conditions like heart failure. wikipedia.orgresearchgate.net While traditional cardiotonic agents include cardiac glycosides, beta-adrenergic agonists, phosphodiesterase III inhibitors, and calcium sensitizers, this compound's mechanism involving CGRP release presents a distinct approach. wikipedia.org

Research findings indicate that this compound increases the release of CGRP from guinea-pig isolated perfused hearts, leading to positive cardiotonic effects. nih.gov This effect is suggested to occur via a non-adrenergic mechanism, activating CGRP receptors on cardiac muscle. nih.gov This contrasts with the mechanisms of action of many existing cardiotonic drugs. wikipedia.orgresearchgate.net

Further research is needed to fully elucidate the therapeutic potential of this compound as a cardiotonic agent. This includes detailed investigations into the precise signaling pathways activated by CGRP released by this compound, the long-term effects on cardiac function and remodeling, and comparisons of its efficacy and safety profile with existing cardiotonic therapies in preclinical models. The unique CGRP-mediated effect could potentially offer advantages or be applicable to specific types of cardiac dysfunction where traditional inotropes have limitations. researchgate.net

Exploration of this compound's Role in Modulating Pain Pathways

The relationship between this compound and capsaicin-like activity, as well as its influence on CGRP release, suggests a potential role in modulating pain pathways. nih.gov Capsaicin (B1668287), a key component of chili peppers, is known to interact with transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain signaling. ctdbase.orgjustia.com CGRP is also recognized for its role in pain transmission and modulation. jacc.orgnih.gov

Pain modulation is a complex process involving intricate interactions within the nervous system, including descending pathways from the brain and local circuits in the spinal cord. nih.govdovepress.comdvm360.com this compound's connection to CGRP release, a neuropeptide involved in sensory neurotransmission and vasodilation, warrants investigation into its effects on these pathways. nih.govjustia.com

Future research could explore how this compound's CGRP-releasing activity influences nociceptive signaling at various levels of the pain pathway. This might involve studying its effects on sensory neurons, spinal cord dorsal horn activity, and descending modulatory circuits in preclinical pain models. nih.govdovepress.comdvm360.com Understanding the specific interactions of this compound with TRPV1 channels or other components of the pain signaling cascade, potentially through its nonivamide-derived structure, could reveal novel mechanisms for pain relief. wikipedia.orgthegoodscentscompany.com

Integration with Systems Biology Approaches for Comprehensive Understanding

Integrating this compound research with systems biology approaches can provide a more comprehensive understanding of its effects within complex biological networks. Systems biology aims to understand how interactions among multiple components form functional networks at the organism level and how their dysfunction underlies disease. nih.gov